Kinase Inhibitor Potency Retention: 1-Methoxypropan-2-yl vs. Isopropyl Side Chain
In a series of Mer kinase inhibitors (US11104676), the elaborated analog containing the (S)-1-methoxypropan-2-yl‑amino moiety (BDBM517099) achieved an IC₅₀ of 1,500 nM in a LanthaScreen Eu binding assay [1]. By contrast, the corresponding N‑isopropyl analog (lacking the terminal methoxy group) showed no detectable inhibition at 10 µM in the same assay platform, indicating that the ether oxygen is essential for target engagement [1]. While the target compound itself is the building block and not the final inhibitor, the data underscore the critical contribution of the 1‑methoxypropan‑2‑yl fragment to biological activity.
| Evidence Dimension | Mer kinase IC₅₀ (LanthaScreen Eu binding assay) |
|---|---|
| Target Compound Data | 1,500 nM (final inhibitor containing the target fragment; US11104676, Example 169) |
| Comparator Or Baseline | N‑isopropyl analog: >10,000 nM (no inhibition observed up to 10 µM) |
| Quantified Difference | >6.7‑fold superiority conferred by the 1‑methoxypropan‑2‑yl fragment |
| Conditions | Human Mer tyrosine kinase; LanthaScreen Eu Kinase Binding Assay (Invitrogen) |
Why This Matters
Procuring the exact fragment ensures that downstream SAR efforts retain the potency advantage observed in advanced lead compounds.
- [1] BindingDB entry BDBM517099; Array Biopharma US11104676, Example 169. IC₅₀ = 1,500 nM for Mer kinase. Comparative data for N-isopropyl analog from patent text. View Source
